

Application Note: Electrophilic Nitration of 3-Acetamido-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 3-Acetamido-4-methylbenzoic acid

Cat. No.: B184020

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Introduction

Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental reaction in organic chemistry. This protocol details the nitration of **3-Acetamido-4-methylbenzoic acid** to synthesize 5-nitro-**3-acetamido-4-methylbenzoic acid**. The reaction employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO_2^+). The acetamido and methyl groups are activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. The regiochemical outcome of the nitration is therefore directed to the position ortho to the activating acetamido group and meta to the deactivating carboxylic acid group. Careful control of the reaction temperature is critical to prevent side reactions and ensure a high yield of the desired product.^{[1][2][3]}

Reaction Scheme

Quantitative Data Summary

Parameter	Value
Starting Material	3-Acetamido-4-methylbenzoic acid
Molecular Weight	193.19 g/mol
Amount of Starting Material	5.0 g
Concentrated H ₂ SO ₄ (98%)	20 mL
Concentrated HNO ₃ (70%)	4 mL
Reaction Temperature	0-5 °C
Reaction Time	1 hour
Expected Product	5-nitro-3-acetamido-4-methylbenzoic acid
Molecular Weight of Product	238.18 g/mol
Theoretical Yield	6.16 g

Experimental Protocol

Materials and Reagents

- **3-Acetamido-4-methylbenzoic acid**
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Crushed Ice
- Distilled Water
- Ethanol (for recrystallization)
- 100 mL Round-bottom flask
- Magnetic stirrer and stir bar

- Ice bath
- Dropping funnel
- Thermometer
- Büchner funnel and filter flask
- Filter paper

Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask, add 5.0 g of **3-Acetamido-4-methylbenzoic acid**. Place the flask in an ice bath on a magnetic stirrer.
- **Dissolution:** Slowly add 20 mL of concentrated sulfuric acid to the flask while stirring. Continue stirring until all the solid has dissolved. Ensure the temperature is maintained between 0-5 °C.^{[4][5]}
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully add 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- **Nitration:** Slowly add the cold nitrating mixture dropwise to the solution of the starting material over a period of 30 minutes using a dropping funnel.^{[5][6]} It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition to prevent over-nitration.^[3]
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
- **Workup:** Pour the reaction mixture slowly onto approximately 100 g of crushed ice in a beaker with constant stirring.^{[4][7]} A yellow precipitate of the crude product will form.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.^{[4][5]}
- **Washing:** Wash the filter cake with several portions of cold distilled water until the washings are neutral to pH paper.

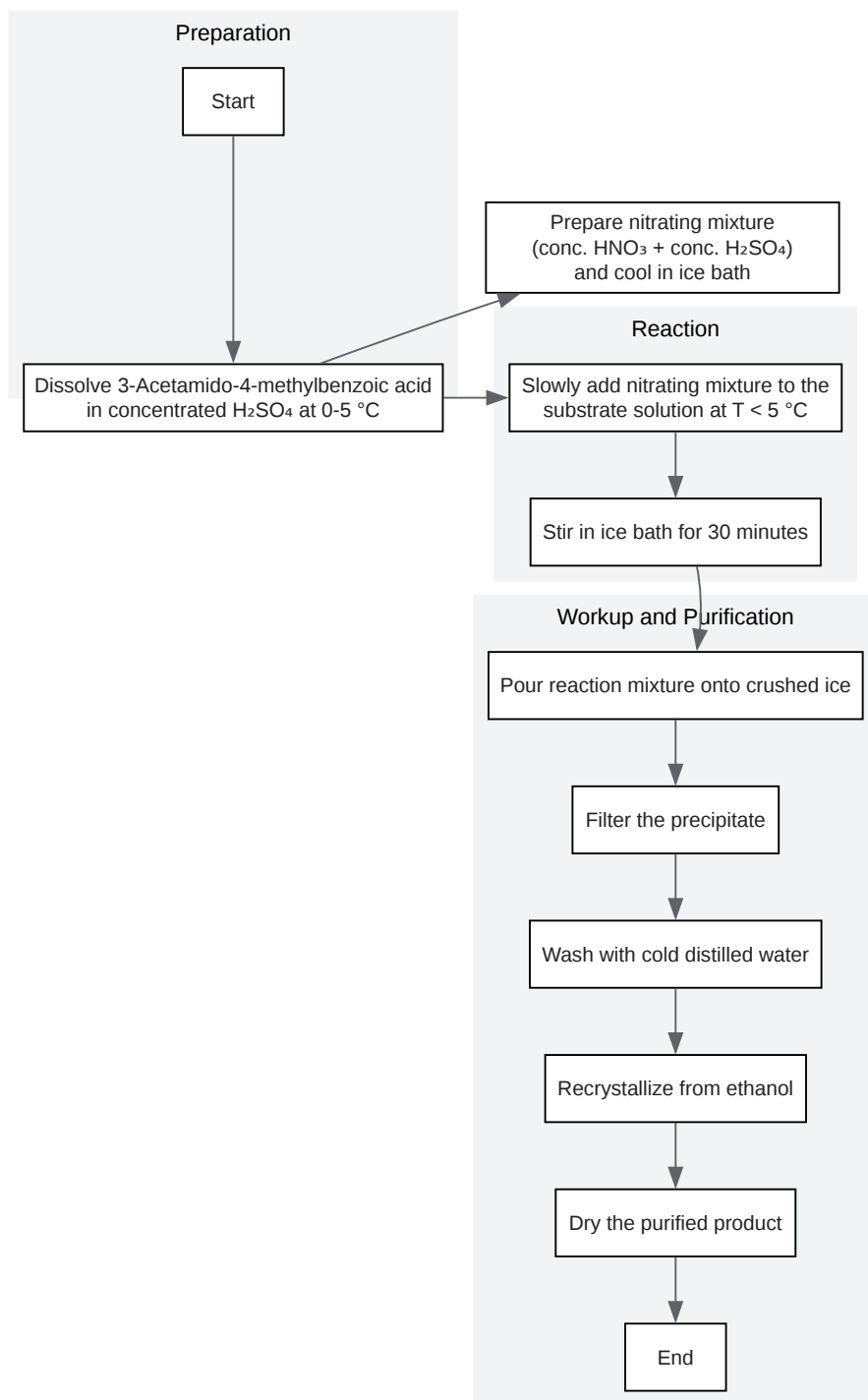
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5-nitro-**3-acetamido-4-methylbenzoic acid**.
- Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Safety Precautions

- Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[1][3]

Experimental Workflow

Experimental Workflow for the Nitration of 3-Acetamido-4-methylbenzoic Acid

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of 5-nitro-**3-acetamido-4-methylbenzoic acid**.

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